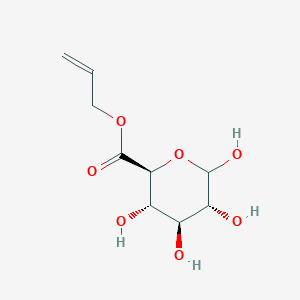

Allyl D-Glucuronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl D-Glucuronate is a useful research compound. Its molecular formula is C9H14O7 and its molecular weight is 234.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Allyl D-Glucuronate in enzymatic studies?

this compound is synthesized via esterification of D-glucuronic acid with allyl alcohol, typically using carbodiimide coupling agents. Characterization involves thin-layer chromatography (TLC) on silica gel plates (e.g., CH₂Cl₂/CH₃OH/H₂O = 80:25:4) to monitor de-esterification, with visualization via sulfuric acid/potassium dichromate staining . HPLC or LC-MS can quantify purity, while ¹H/¹³C NMR confirms ester bond formation and stereochemistry. Substrates like methyl 4-O-methyl-D-glucopyranuronate are often used as positive controls .

Q. How is this compound utilized in glucuronoyl esterase activity assays?

this compound serves as a substrate to study glucuronoyl esterase specificity. In qualitative assays , 50 µg of enzyme (e.g., MZ0003) is incubated with 8 mM substrate in 50 mM sodium phosphate buffer (pH 6.0) at 25°C for 90 minutes. Reaction products are separated via TLC and compared against controls (e.g., benzyl D-glucuronate). Hydrolysis efficiency is determined by uronic acid release using Megazyme’s K-Uronic Acid Assay Kit .

Q. What are the key considerations for fluorescent labeling of this compound in glycoconjugate studies?

Fluorescent labeling (e.g., FITC, Cy3) involves conjugating the allyl group via thiol-ene "click" chemistry. Critical steps include:

- Purification : Size-exclusion chromatography to remove unreacted dyes.

- Validation : Confirming conjugation efficiency via UV-Vis (λ = 495 nm for FITC) and MALDI-TOF for mass shifts.

- Stability : Testing pH (6.0–7.4) and temperature (4–37°C) effects on fluorescence intensity .

Advanced Research Questions

Q. How do kinetic parameters of glucuronoyl esterases vary with this compound compared to other substrates (e.g., benzyl D-glucuronate)?

Comparative kinetic studies reveal substrate-specific activity. For MZ0003, Km values for this compound (0.8–1.2 mM) are lower than benzyl derivatives (1.5–2.0 mM), suggesting higher affinity. Turnover numbers (kcat) are measured via continuous spectrophotometric assays (e.g., ΔA₅₂₀ nm for uronic acid release). Substrate bulkiness and allyl group hydrophobicity influence catalytic efficiency (kcat/Km) .

Q. What experimental strategies resolve contradictions in reported metabolic fates of this compound degradation products?

Discrepancies arise from competing pathways:

- Degradation via KEGG Module M00061 : D-glucuronate → pyruvate + D-glyceraldehyde 3-phosphate, validated by ¹³C isotope tracing .

- Alternative routes : Allyl group oxidation to acrylic acid, detected via GC-MS headspace analysis. Use gene knockout models (e.g., ΔuxuR/ΔexuR in E. coli) to isolate pathways and quantify flux via NMR metabolomics .

Q. How can molecular docking elucidate the interaction between this compound and Family 15 carbohydrate esterases?

Docking simulations (e.g., AutoDock Vina) using crystal structures (PDB: 4X7H) identify key residues (e.g., Ser-His-Asp triad) involved in substrate binding. Binding free energy (ΔG) calculations correlate with experimental Km values. Mutagenesis (e.g., S98A) validates predicted hydrogen bonding with the glucuronate C6 carboxylate .

Q. What are the challenges in optimizing this compound-based fluorescent probes for in vivo imaging?

Key challenges include:

Properties

IUPAC Name |

prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHSXHTCHCXAT-YTWDBIDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.